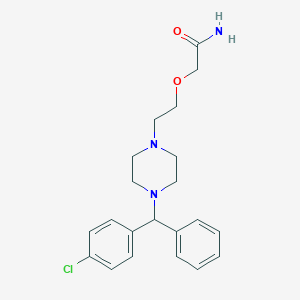

Cetirizine Amide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDQBJDVOYDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861492 | |

| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163837-43-2, 83881-37-2 | |

| Record name | (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163837-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC71952W5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cetirizine Amide: Mechanistic Pathways and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cetirizine and the Role of Amide Intermediates in its Synthesis

Cetirizine, a potent second-generation H1-receptor antagonist, is a cornerstone in the management of allergic rhinitis and chronic urticaria. Its efficacy is rooted in its high selectivity for peripheral H1 receptors, which minimizes the sedative effects commonly associated with first-generation antihistamines. The molecular structure of cetirizine, featuring a carboxylic acid moiety, is key to its pharmacological profile. Interestingly, synthetic routes to this important active pharmaceutical ingredient (API) often strategically employ amide intermediates. These amide-based strategies can offer advantages in terms of yield, purification, and even in the stereoselective synthesis of cetirizine's enantiomers.

This technical guide provides a comprehensive exploration of the synthesis of cetirizine with a focus on pathways involving amide intermediates. We will delve into the underlying reaction mechanisms, discuss the kinetics that govern these transformations, and provide detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry, offering insights grounded in established chemical principles and supported by authoritative literature.

Part 1: Synthetic Pathways to Cetirizine via Amide Intermediates

Two principal strategies have been documented for the synthesis of cetirizine that involve an amide functional group. These pathways differ in their approach to constructing the final molecule, with one building the cetirizine backbone through an N-alkylation step with an amide-containing reagent, and the other forming an amide from the completed cetirizine carboxylic acid, often for the purpose of chiral resolution.

Pathway A: N-Alkylation with an Amide-Containing Electrophile

A prevalent industrial synthesis involves the N-alkylation of a piperazine derivative with an electrophile that already contains an acetamide moiety. This method builds the core structure of cetirizine, which is then unmasked in a final hydrolysis step.

A key example of this pathway is the reaction of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide[1][2]. The resulting amide intermediate is then hydrolyzed to yield cetirizine. A similar approach involves the reaction of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide[3].

Caption: Synthetic scheme for Pathway A, the N-alkylation route to cetirizine.

Pathway B: Amide Formation from Cetirizine Carboxylic Acid

An alternative strategy involves the conversion of the carboxylic acid of cetirizine itself into an amide. This is often done to facilitate the separation of the racemic mixture of cetirizine into its individual enantiomers, as the amide derivative can be more amenable to chiral chromatography.

This process typically involves activating the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine, such as ammonia, to form the primary amide.

Caption: Synthetic scheme for Pathway B, the acid chloride route to this compound.

Part 2: In-Depth Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for process optimization, impurity profiling, and ensuring the robustness of the synthesis.

Mechanism of Pathway A: Nucleophilic Substitution (N-Alkylation)

The N-alkylation of the piperazine derivative proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon atom of the 2-chloro-N,N-dimethylacetamide.

Step-by-Step Mechanism:

-

Deprotonation of the Nucleophile (optional but often base-mediated): In the presence of a base, the piperazine nitrogen is deprotonated, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the piperazine nitrogen attacks the carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylacetamide. This occurs in a concerted fashion, where the carbon-nitrogen bond forms as the carbon-chlorine bond breaks.

-

Transition State: A trigonal bipyramidal transition state is formed, where the nucleophilic nitrogen and the leaving group (chloride) are momentarily associated with the electrophilic carbon.

-

Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of the N-alkylated product, the this compound intermediate.

Caption: SN2 mechanism for the N-alkylation step in Pathway A.

Mechanism of Pathway B: Nucleophilic Acyl Substitution

The formation of the amide from the acid chloride is a classic example of nucleophilic acyl substitution. This two-step addition-elimination mechanism is highly efficient due to the excellent leaving group ability of the chloride ion.

Step-by-Step Mechanism:

-

Activation of Carboxylic Acid: The hydroxyl group of the cetirizine carboxylic acid is a poor leaving group. Therefore, it is first converted to a highly reactive acid chloride by treatment with thionyl chloride.

-

Nucleophilic Addition: The amine (e.g., ammonia) acts as a nucleophile, and its lone pair of electrons attacks the electrophilic carbonyl carbon of the cetirizine acid chloride. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group.

-

Deprotonation: A base (which can be another molecule of the amine) removes a proton from the nitrogen atom to yield the neutral amide product and an ammonium salt.

Caption: Nucleophilic acyl substitution mechanism for Pathway B.

Part 3: Reaction Kinetics

While specific, publicly available quantitative kinetic data (e.g., rate constants, activation energies) for the amide synthesis steps in the production of cetirizine are scarce, we can infer the kinetic behavior based on well-established principles and studies of analogous reactions.

Kinetics of N-Alkylation (Pathway A)

The N-alkylation of the piperazine derivative with a chloroacetamide is an SN2 reaction. As such, the reaction rate is expected to be dependent on the concentration of both reactants.

Rate Law:

Rate = k [Piperazine Derivative] [Chloroacetamide]

Where k is the second-order rate constant.

Factors Influencing Reaction Rate:

-

Nucleophilicity of the Amine: The nucleophilicity of the piperazine nitrogen is a key factor. Electron-donating groups on the piperazine ring would increase the reaction rate, while electron-withdrawing groups would decrease it.

-

Nature of the Leaving Group: The reactivity of the electrophile follows the order I > Br > Cl >> F. While chloroacetamides are commonly used, the corresponding bromo- or iodo-acetamides would react faster.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used as they can solvate the cation but not the nucleophile, thus increasing the rate of reaction.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate, following the Arrhenius equation.

-

Base: The presence of a non-nucleophilic base can accelerate the reaction by maintaining a higher concentration of the more nucleophilic free amine.

Kinetics of Amide Formation from Acid Chloride (Pathway B)

The reaction of an acid chloride with an amine is generally very fast and often exothermic. The reaction rate is also dependent on the concentration of both reactants.

Rate Law:

Rate = k [Acid Chloride] [Amine]

Factors Influencing Reaction Rate:

-

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon of the acid chloride is highly electrophilic, leading to a rapid reaction.

-

Nucleophilicity of the Amine: The rate is highly dependent on the nucleophilicity of the amine. Ammonia and primary aliphatic amines are highly reactive, while aromatic amines are less so due to the delocalization of the nitrogen lone pair into the aromatic ring.

-

Steric Hindrance: Sterically hindered amines or acid chlorides will react more slowly.

-

Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. Studies have shown that a base like DBU can significantly increase the reaction rate of chloroacetyl chloride with aryl amines[4][5].

Quantitative Data Summary (Analogous Systems):

While specific rate constants for this compound synthesis are not available, the table below presents qualitative and inferred kinetic parameters based on analogous reactions.

| Reaction Type | Expected Order | Key Rate-Determining Factors | Typical Solvents | Typical Conditions |

| N-Alkylation of Piperazine | Second | Nucleophilicity of amine, leaving group ability, solvent polarity | DMF, Acetonitrile | Room temp. to moderate heat |

| Amidation via Acid Chloride | Second | Nucleophilicity of amine, steric hindrance | THF, DCM | Low to room temperature |

Part 4: Experimental Protocols

The following are generalized experimental protocols based on procedures described in the chemical literature. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of Cetirizine via N-Alkylation and Hydrolysis (Based on Pathway A)

Step 1: Synthesis of 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide [1]

-

To a solution of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol in a suitable aprotic solvent (e.g., toluene), add a base such as sodium methoxide.

-

Heat the mixture to facilitate the deprotonation of the alcohol.

-

Add 2-chloro-N,N-dimethylacetamide to the reaction mixture. A phase-transfer catalyst may be employed to enhance the reaction rate.

-

Maintain the reaction at an elevated temperature and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude amide intermediate.

-

Purify the intermediate by crystallization or chromatography.

Step 2: Hydrolysis of the Amide Intermediate to Cetirizine [1]

-

Dissolve the purified amide intermediate in a suitable solvent mixture, typically containing water and a strong base (e.g., NaOH) or acid (e.g., HCl).

-

Heat the mixture under reflux for several hours to effect hydrolysis. Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and adjust the pH to the isoelectric point of cetirizine to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude cetirizine.

-

The final product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound from Cetirizine (Based on Pathway B)

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend cetirizine in an inert solvent like toluene.

-

Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be used to facilitate the reaction.

-

Heat the reaction mixture gently (e.g., to 40-50 °C) and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of an inert aprotic solvent (e.g., THF or DCM).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of the desired amine dropwise.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

After the reaction is complete (monitored by TLC or HPLC), quench the reaction with water.

-

Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo to yield the crude this compound.

-

Purify the product by crystallization or column chromatography.

Conclusion

The synthesis of cetirizine via amide intermediates represents a versatile and powerful approach in pharmaceutical process chemistry. The N-alkylation pathway offers an efficient method for constructing the core of the cetirizine molecule, while the formation of an amide from the final carboxylic acid provides a strategic handle for chiral separation. A fundamental understanding of the underlying nucleophilic substitution and nucleophilic acyl substitution mechanisms, along with an appreciation for the factors governing their kinetics, is essential for the rational design and optimization of these synthetic routes. While quantitative kinetic data for these specific reactions remain an area for further investigation, the principles outlined in this guide provide a solid foundation for any scientist or researcher working on the synthesis of cetirizine and related compounds.

References

- Reiter, J., et al. (2012). New Manufacturing Procedure of Cetirizine. Organic Process Research & Development, 16(4), 635-641.

- Debnath, I., et al. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. YMER, 23(11), 872-884.

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

-

Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. (n.d.). Retrieved from [Link]

- Lee, K. S., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994.

-

A new procedure for the manufacture of cetirizine dihydrochloride. Request PDF. (n.d.). Retrieved from [Link]

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

- O'Brien, P., et al. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 133(43), 17350–17364.

-

Puttaraju, K., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scirp.org. Retrieved from [Link]

-

Chloroacetyl chloride | ClCH2COCl. PubChem. (n.d.). Retrieved from [Link]

- Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide.

- Sodiq, A., et al. (2013). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 37, 1257-1264.

-

Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. This compound is a close structural analog and derivative of Cetirizine, a widely used second-generation antihistamine. Understanding the physicochemical characteristics of this acetamide is crucial for researchers and professionals involved in drug discovery, development, and formulation. This guide will delve into its identity, physicochemical properties, synthesis, and analytical characterization, providing a foundational resource for scientific endeavors.

The parent compound, Cetirizine, is a selective H1-receptor antagonist used in the treatment of various allergic conditions.[1] It is a major metabolite of hydroxyzine and is known for its non-sedating properties, which are attributed to its zwitterionic nature and low penetration of the blood-brain barrier.[2][3] The acetamide derivative, the focus of this guide, shares the same core structure but with a modification at the carboxylic acid terminus, which is expected to influence its properties and potential applications.

Chemical Identity and Structure

Systematic Name: 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide

Synonyms: Levocetirizine Amide (for the (R)-enantiomer)[4]

Molecular Formula: C₂₁H₂₆ClN₃O₂

Molecular Weight: 387.90 g/mol

The molecular structure consists of a central piperazine ring substituted with a (4-chlorophenyl)phenylmethyl group and an ethoxyacetamide group. The presence of a chiral center at the carbon atom connecting the phenyl and chlorophenyl rings means the compound can exist as enantiomers.[5]

Structural Diagram:

Caption: Generalized synthetic workflow for the preparation of the target acetamide.

Analytical Characterization

A robust analytical strategy is essential for confirming the identity, purity, and stability of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for the analysis of Cetirizine and its derivatives. [6][7][8]A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). [8][9]Detection is commonly performed using a UV detector at a wavelength around 230 nm. [8] Table 3: Example HPLC Method Parameters for Cetirizine Analysis

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [8] |

| Mobile Phase | Methanol:Water (70:30) with pH adjusted to 4 with o-phosphoric acid | [8] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection | UV at 231 nm | [8] |

| Internal Standard | Salicylic acid | [8] |

Spectroscopic Methods

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the molecular structure and confirming the identity of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches, which would differentiate it from the carboxylic acid of Cetirizine.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a general procedure for determining the purity of a sample of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide using HPLC.

-

Preparation of Mobile Phase: Prepare a 70:30 (v/v) mixture of HPLC-grade methanol and water. Adjust the pH to 4.0 with dilute o-phosphoric acid. Filter and degas the mobile phase.

-

Preparation of Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask. Dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

-

Preparation of Sample Solution: Accurately weigh about 10 mg of the test sample and prepare a 100 µg/mL solution in the mobile phase in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 231 nm.

-

Column Temperature: Ambient.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram.

Caption: Workflow for HPLC purity determination.

Conclusion

2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide is a significant derivative of the well-characterized antihistamine, Cetirizine. Its chemical and physical properties are largely dictated by its core structure, with the amide functional group introducing key differences from the parent carboxylic acid. This guide has provided a detailed overview of its identity, physicochemical properties, synthesis, and analytical characterization, drawing upon the extensive knowledge base of Cetirizine. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating further investigation and development of this and related compounds.

References

-

Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. Retrieved from [Link]

-

ProQuest. (n.d.). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine. Retrieved from [Link]

-

Jadhav, A. S., et al. (2020). Spectrophotometric method for the Estimation of Cetirizine Hydrochloride in Pharmaceutical preparation. Research Journal of Pharmacy and Technology, 13(7), 3123-3126. Retrieved from [Link]

-

Testa, B., et al. (1998). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry, 41(10), 1670-1677. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. Retrieved from [Link]

-

PharmaCompass. (n.d.). Cetirizine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2010). Clinical Pharmacology Review: NDA 22-578 Zyrtec ODT. Retrieved from [Link]

-

El-Didamony, A. M. (2008). Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations. Journal of Food and Drug Analysis, 16(3), 1-8. Retrieved from [Link]

-

Dogar, M. G., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. Journal of Medicinal Plants Research, 5(17), 4333-4337. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2678, Cetirizine. Retrieved from [Link]

-

Arayne, M. S., et al. (2005). Determination and quantification of cetirizine HCl in dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(4), 1-5. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide.

-

da Silva, A. C. C., et al. (2011). A capillary electrophoresis method for the determination of cetirizine dihydrochloride in tablets and compounded capsules. Journal of the Brazilian Chemical Society, 22(1), 124-130. Retrieved from [Link]

-

ResearchGate. (n.d.). Modular structure of cetirizine (A), three-dimensional molecular size.... Retrieved from [Link]

-

Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Cetirizine hydrochloride. Retrieved from [Link]

-

YouTube. (2016, May 10). Cetirizine Structure Analysis. Retrieved from [Link]

- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3068854, 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163203243, Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production.

Sources

- 1. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 2. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-[2-[4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetamide [lgcstandards.com]

- 5. Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine - ProQuest [proquest.com]

- 6. ajpaonline.com [ajpaonline.com]

- 7. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]

- 8. mospbs.com [mospbs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide: The Strategic Role of Cetirizine Amide as a Precursor in Levocetirizine Synthesis

Abstract

Levocetirizine, the pharmacologically active (R)-enantiomer of cetirizine, is a third-generation antihistamine distinguished by its high affinity for the H1 receptor and a favorable safety profile with reduced sedative effects.[1][2][3] The synthesis of enantiomerically pure levocetirizine is a critical objective in pharmaceutical manufacturing, demanding precise stereochemical control. This technical guide provides a comprehensive examination of a key synthetic strategy that employs 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetamide, or cetirizine amide, as a pivotal precursor. We will explore the causality behind this methodological choice, detailing the synthetic pathways, experimental protocols, and analytical validation systems that underscore its efficacy and industrial applicability. This document is intended for researchers, chemists, and drug development professionals seeking expert-driven insights into modern chiral synthesis.

Introduction: The Imperative of Enantiomeric Purity

The therapeutic activity of cetirizine resides primarily in its (R)-enantiomer, levocetirizine.[4][5][6] The (S)-enantiomer is essentially inactive.[2] This disparity necessitates the production of levocetirizine with high enantiomeric purity to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with the inactive isomer.

The synthesis of levocetirizine can be approached through two primary strategies:

-

Asymmetric Synthesis: Building the molecule from a chiral starting material to directly yield the desired enantiomer.

-

Chiral Resolution: Synthesizing the racemic mixture and subsequently separating the enantiomers.

The use of this compound as a precursor is a powerful technique that can be integrated into both strategies, offering a distinct advantage in the critical separation and purification stages.

Rationale for the this compound Intermediate Route

The choice to utilize this compound is rooted in addressing the inherent challenges of separating the final levocetirizine molecule. Levocetirizine is a zwitterionic compound, possessing both a basic piperazine nitrogen and an acidic carboxylic acid group, which complicates direct chiral chromatography.[7]

Causality Behind the Experimental Choice:

-

Enhanced Chromatographic Separation: Amides are generally less polar and more structurally rigid than their corresponding carboxylic acids. This structural difference often leads to better and more efficient separation of enantiomers on chiral stationary phases. Research has shown that while cetirizine esters provide moderate chiral separation, the amide derivative exhibits a remarkably high separation factor (α value) and resolution, making it an ideal candidate for preparative HPLC.[7][8]

-

Crystallinity and Handling: The amide intermediate is often a stable, crystalline solid, which facilitates handling, purification by recrystallization, and storage compared to the potentially hygroscopic or less stable acid.

-

Robust Final Step: The conversion of the amide to the carboxylic acid via hydrolysis is a well-established, high-yielding, and robust chemical transformation that proceeds without racemization of the chiral center, thereby preserving the enantiomeric purity achieved during the resolution step.[7]

Core Synthetic Pathways via this compound

Two principal pathways leverage the this compound intermediate for the synthesis of levocetirizine.

Pathway A: Racemic Synthesis Followed by Chiral Resolution of the Amide

This is a widely adopted industrial method where the cost-effectiveness of racemic synthesis is combined with a highly efficient resolution step.

-

Synthesis of Racemic this compound: The process begins with the condensation of racemic 1-[(4-chlorophenyl)-phenylmethyl]piperazine with 2-chloroethoxy acetamide.[4][6][9][10] This straightforward alkylation reaction is typically carried out in the presence of a base to yield the racemic amide.

-

Chiral Resolution: The racemic this compound is then subjected to preparative chiral HPLC to separate the (R) and (S) enantiomers.[7] The (R)-enantiomer is the desired precursor to levocetirizine.

-

Hydrolysis: The isolated, enantiomerically pure (R)-cetirizine amide is hydrolyzed under basic conditions to yield levocetirizine.[4][10]

Caption: Pathway A: Racemic synthesis followed by chiral resolution.

Pathway B: Stereospecific Synthesis

This pathway offers a more direct route by introducing chirality at the beginning of the synthesis, avoiding a resolution step for the amide.

-

Chiral Starting Material: The synthesis commences with enantiomerically pure (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine, the key chiral building block.[4][11][12]

-

Stereospecific Condensation: This chiral piperazine is reacted with 2-chloroethoxy acetamide. Since the stereocenter is already established, this reaction directly produces the desired (R)-cetirizine amide.[10][11]

-

Final Hydrolysis: The resulting (R)-cetirizine amide is hydrolyzed to levocetirizine, as in Pathway A.[4][9]

Caption: Pathway B: Stereospecific synthesis from a chiral intermediate.

Experimental Protocols and Methodologies

The following protocols are illustrative and synthesized from established literature, providing a framework for laboratory execution.

Protocol 1: Synthesis of Racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetamide[4][9][10]

-

Charge Reactor: To a suitable reactor equipped with a stirrer, condenser, and temperature control, add Toluene, 1-[(4-chlorophenyl)-phenylmethyl]piperazine (1.0 eq), and potassium carbonate (2.0 eq).

-

Addition of Reagent: Slowly add a solution of 2-chloroethoxy acetamide (1.1 eq) in Toluene to the reactor.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature. Filter the inorganic salts. Wash the filtrate with water to remove any remaining salts and base.

-

Isolation: Concentrate the organic layer under reduced pressure to yield the crude racemic this compound, which can be purified further by recrystallization from a suitable solvent like isopropanol.

Protocol 2: Chiral Resolution via Preparative HPLC[7]

-

System Preparation: Use a preparative HPLC system equipped with a Chiralpak AD column (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: Prepare a mobile phase of Acetonitrile and Isopropanol (e.g., 60:40 v/v). Degas the mobile phase thoroughly.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 10-20 mg/mL).

-

Injection and Elution: Inject the sample onto the column. The loading amount will depend on the column dimensions (up to 0.5 wt% of the amide based on packing material has been reported for large columns).[7]

-

Fraction Collection: Monitor the elution profile using a UV detector at 230 nm. Collect the fractions corresponding to the first eluting peak (the desired (R)-enantiomer) and the second eluting peak separately.

-

Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity (>99% ee).

-

Isolation: Combine the pure fractions of the desired enantiomer and remove the solvent under reduced pressure to obtain the solid (R)-cetirizine amide.

Protocol 3: Hydrolysis of (R)-Cetirizine Amide to Levocetirizine[4][10]

-

Charge Reactor: To a reactor, add the enantiomerically pure (R)-cetirizine amide (1.0 eq) and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH, 5.0 eq).

-

Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours until the hydrolysis is complete (monitored by HPLC).

-

Work-up: Cool the reaction mixture. Carefully acidify with hydrochloric acid to a pH of approximately 4.5-5.0. The levocetirizine product will precipitate out of the solution.

-

Isolation: Stir the resulting slurry at a lower temperature (0-5°C) for 1-2 hours to ensure complete precipitation. Filter the solid product, wash with cold water, and dry under vacuum to yield crude levocetirizine.

-

Purification: The crude product can be further purified by recrystallization or conversion to a pharmaceutically acceptable salt, such as the dihydrochloride.

Data Presentation & Analytical Validation

Rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric integrity of the final Active Pharmaceutical Ingredient (API).

Table 1: Comparative Chiral HPLC Separation of Cetirizine Derivatives[7]

This table illustrates the superior separability of the amide intermediate compared to its ester analogues, providing the empirical justification for its use in the resolution pathway.

| Derivative | USP Resolution | Separation Factor (α) |

| Cetirizine Methyl Ester | 3.25 | 1.53 |

| Cetirizine Ethyl Ester | 2.79 | 1.44 |

| Cetirizine Isopropyl Ester | 2.29 | 1.37 |

| This compound | 8.54 | 2.76 |

Data obtained using a Chiralpak AD column.

Analytical Quality Control Workflow

A self-validating system requires consistent checks throughout the process and for the final product release.

-

In-Process Controls (IPCs): Monitor reaction completion using RP-HPLC to check for the disappearance of starting materials and the appearance of the product.

-

Final Product Purity (Chemical): Use a validated stability-indicating RP-HPLC method to determine the presence of any related substances or impurities.[13]

-

Final Product Purity (Enantiomeric): This is a critical quality attribute.

-

Derivatization: The final levocetirizine product is typically derivatized to its methyl ester for analysis, as the ester provides clean and reliable separation on a chiral column.[7]

-

Chiral HPLC Analysis: The methyl ester is then analyzed using a validated chiral HPLC method (e.g., on a Chiralpak AD column) to confirm that the enantiomeric excess (e.e.) is ≥99.8%.

-

Caption: Workflow for determining the enantiomeric purity of Levocetirizine.

Conclusion

The use of this compound as a precursor represents a sophisticated and field-proven strategy in the synthesis of levocetirizine. Its primary advantage lies in facilitating a highly efficient chiral resolution by preparative HPLC, a step that is often a bottleneck in chiral drug manufacturing.[7][8] Whether employed in a resolution-based pathway or a stereospecific synthesis, the amide intermediate provides a robust, manageable, and high-purity route to the final API. The combination of sound chemical principles, validated protocols, and rigorous analytical oversight makes this methodology a cornerstone of modern pharmaceutical production, ensuring the consistent delivery of safe and effective levocetirizine to patients worldwide.

References

- Processes for the synthesis of levocetirizine and intermediates for use therein. (US8350031B2).

-

Processes for the synthesis of levocetirizine and intermediates for use therein. Justia Patents. [Link]

-

Development of validated liquid chromatographic method for estimation of levocetirizine from pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. [Link]

- Processes for the synthesis of levocetirizine and intermediates for use therein. (WO2009147389A2).

- Process for obtaining Cetirizine dihydrochloride. (EP2019096A1).

-

Methods of Determination of Levocetirizine Dihydrochloride: A Review. ResearchGate. [Link]

-

Stability Indicating HPLC Method Using Core Shell Stationary Phase for the Determination of Related Substances in Levocetirizine Dihydrochloride Oral Solution. International Journal of Pharmaceutical and Engineering Research. [Link]

-

High-Purity (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate for Levocetirizine Synthesis. Pharmaffiliates. [Link]

-

A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. [Link]

-

Bioanalytical Method Development and Validation for the Determination of Levocetirizine in Pharmaceutical Dosage Form and Human. Journal of Applied Pharmaceutical Science. [Link]

-

Process For Preparation Of Cetirizine/Levocetirizine And Pharmaceutically Acceptable Salts Thereof. Quick Company. [Link]

- Method for testing related substances of levocetirizine hydrochloride intermediate. (CN104569269A).

- Levocetirizine preparation method and levocetirizine dihydrochloride preparation method. (CN103351361A).

-

NEW PROCESS FOR THE PREPARATION OF LEVOCETIRIZINE AND INTERMEDIATES THEREOF. (EP 2121643 B1). European Patent Office. [Link]

-

Processes for the synthesis of levocetirizine and intermediates for use therein. Eureka. [Link]

-

1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis. Pharmaffiliates. [Link]

-

A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC | Request PDF. ResearchGate. [Link]

-

Methods for the manufacture of cetirizine. Justia Patents. [Link]

-

Levocetirizine. Chiralpedia. [Link]

-

Hydrolysis of the products and synthesis of the levocetirizine... ResearchGate. [Link]

-

Chemistry. Worldwidejournals.com. [Link]

-

Chiral separation of cetirizine by capillary electrophoresis. PubMed. [Link]

-

Process for making N-(diphenylmethyl)piperazines. (Patent 2062881). European Publication Server web service. [Link]

-

Levocetirizine: An Update. ResearchGate. [Link]

-

Direct separation of the enantiomers of cetirizine and related compounds by reversed-phase chiral HPLC | Request PDF. ResearchGate. [Link]

- METHOD FOR PRODUCING A PHARMACEUTICAL INTERMEDIATE PRODUCT. (ATE501131T1).

- Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein. (US20110184174A1).

-

[Study on the enantiomer separation of cetirizine dihydrochloride using proteinate- and amylose-based chiral stationary phase]. PubMed. [Link]

-

(45) Date of Patent. ResearchGate. [Link]

-

Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Levocetirizine Dihydrochloride. FIP (International Pharmaceutical Federation). [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Levocetirizine – Chiralpedia [chiralpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. ijper.org [ijper.org]

Investigating the Stereochemistry of Cetirizine Amide Enantiomers: A Guide to Synthesis, Chiral Separation, and Chiroptical Analysis

An In-depth Technical Guide

Introduction

Cetirizine, a potent second-generation H₁ histamine receptor antagonist, is widely marketed as a racemic mixture of its (R) and (S) enantiomers.[1][2] Extensive pharmacological studies have revealed that the therapeutic activity resides almost exclusively in one enantiomer, levocetirizine, which exhibits a significantly higher binding affinity for the H₁ receptor compared to its counterpart, dextrocetirizine.[1][3][4] This stereoselectivity is a classic example of how chirality governs biological activity and underscores the regulatory and scientific imperative to develop and analyze single-enantiomer drugs to optimize efficacy and minimize potential side effects.[5][6]

Investigating derivatives of cetirizine, such as its amides, is a critical step in drug discovery and development. These derivatives can serve as novel chemical entities, prodrugs with altered pharmacokinetic profiles, or crucial intermediates for large-scale synthesis. A key challenge in this process is the development of robust analytical methods to separate and characterize the amide enantiomers.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the investigation of cetirizine amide enantiomers. We will detail a field-proven workflow encompassing the synthesis of the target amide, the development of a high-resolution chiral High-Performance Liquid Chromatography (HPLC) method for enantioseparation, and the use of chiroptical spectroscopy to confirm enantiomeric identity. The methodologies described herein are designed to be self-validating, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Section 1: The Stereochemical Foundation of Cetirizine

The stereochemistry of cetirizine is defined by a single chiral center located on the carbon atom bearing the chlorophenyl and phenyl groups.[7] This results in two non-superimposable mirror-image forms, the (R) and (S) enantiomers.

| Property | (R)-Cetirizine (Levocetirizine) | (S)-Cetirizine (Dextrocetirizine) | Racemic Cetirizine |

| Common Name | Levocetirizine | Dextrocetirizine | Cetirizine |

| H₁ Receptor Affinity (Kᵢ) | ~3 nM[1] | ~100 nM[1] | ~6 nM[1] |

| Pharmacological Activity | Primary active enantiomer[4][7] | Considered inactive or significantly less active[7] | A 1:1 mixture of both enantiomers |

| Clinical Significance | Marketed as a single-enantiomer drug (Xyzal®) | Contributes little to the therapeutic effect | Marketed as a racemic drug (Zyrtec®) |

The significant difference in receptor affinity—with levocetirizine being over 30 times more potent—is the primary driver for developing enantiomerically pure formulations. This principle extends to any derivative, where understanding the properties of each individual stereoisomer is paramount.

Section 2: Synthesis of Racemic this compound

To develop a chiral separation method, it is first necessary to synthesize the target analyte. A common and practical approach is to prepare the racemic amide from racemic cetirizine. This provides the material needed to screen for enantioselective chromatographic conditions. The conversion of a carboxylic acid to a primary amide can be achieved through various coupling methods.[8][9]

A well-established route involves activating the carboxylic acid of cetirizine, followed by reaction with an amine source. For preparative scale synthesis aimed at subsequent chiral separation, converting cetirizine to its methyl ester and then reacting with ammonia is an efficient pathway.[10][11]

Protocol 1: Synthesis of Racemic [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide

This two-step protocol is adapted from established industrial processes for its efficiency and scalability.[10]

Step 1: Methyl Ester Formation

-

Dissolution: Suspend racemic cetirizine dihydrochloride in methanol.

-

Esterification: Add trimethylsilyldiazomethane dropwise at 0°C until a persistent yellow color indicates the reaction is complete. Causality: Trimethylsilyldiazomethane is a mild and effective reagent for esterifying carboxylic acids without requiring harsh acidic conditions that could degrade the starting material.

-

Quenching: Carefully add acetic acid to quench any excess reagent.

-

Isolation: Remove the solvent under reduced pressure to yield the crude methyl ester, which can be used directly in the next step.

Step 2: Amidation

-

Reaction Setup: Dissolve the crude cetirizine methyl ester in methanol in a pressure-rated vessel.

-

Ammonolysis: Cool the solution and saturate it with anhydrous ammonia gas. Seal the vessel.

-

Heating: Gently heat the mixture to 40-50°C. The reaction is typically monitored by HPLC for the disappearance of the methyl ester. Causality: Heating in a sealed vessel increases the pressure and concentration of ammonia, driving the conversion of the ester to the more thermodynamically stable primary amide.

-

Work-up: After cooling, vent the vessel and concentrate the reaction mixture in vacuo.

-

Purification: The resulting crude amide can be purified by crystallization or silica gel chromatography to yield the racemic this compound as a white solid.

This synthetic product serves as the essential standard for developing the chiral separation method described in the next section.

Section 3: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the gold standard in pharmaceutical analysis.[6][12] CSPs create a chiral environment where the transient diastereomeric complexes formed between each enantiomer and the stationary phase have different energies, leading to different retention times.[13]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad applicability for separating a wide range of chiral compounds.[13][14][15] Notably, the separation of this compound enantiomers has been successfully achieved on an amylose-based CSP.[10][11][16]

Protocol 2: Chiral HPLC Method Development for this compound Enantiomers

This protocol outlines a systematic approach to developing a robust separation method.

1. Initial Column and Mode Selection:

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm). This is an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, a CSP known for its excellent enantiorecognition capabilities, particularly for compounds with aromatic groups.[17]

-

Mode: Normal Phase (NP). NP chromatography often provides better selectivity for chiral separations due to the specific hydrogen bonding, π-π, and dipole-dipole interactions that are key to chiral recognition.[13]

-

Detector: UV-Vis at 230 nm, where the chlorophenyl chromophore provides strong absorbance.

2. Mobile Phase Screening:

-

Objective: To find a mobile phase composition that provides baseline resolution (Rs > 1.5) with a reasonable analysis time.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of racemic this compound in ethanol.

-

Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

-

Inject 10 µL of the stock solution for each run.

-

Begin with a primary solvent system of Hexane/Isopropanol (IPA) and screen different ratios. IPA serves as the polar modifier that modulates retention and interacts with the CSP.

-

If resolution is poor, introduce a different alcohol like ethanol as the co-modifier.

-

Screening Data Summary (Hypothetical Results):

| Run | Mobile Phase Composition (v/v/v) | k'₁ (1st Peak) | k'₂ (2nd Peak) | Separation Factor (α) | Resolution (Rs) | Comments |

| 1 | Hexane/IPA (90:10) | 8.5 | 9.2 | 1.08 | 0.95 | Co-eluting peaks, insufficient resolution. |

| 2 | Hexane/IPA (80:20) | 4.2 | 4.8 | 1.14 | 1.65 | Baseline resolution achieved. Good starting point. |

| 3 | Hexane/Ethanol (80:20) | 3.8 | 4.5 | 1.18 | 1.90 | Improved resolution and separation factor. |

| 4 | Hexane/IPA/Ethanol (80:10:10) | 4.0 | 4.7 | 1.17 | 1.85 | Good resolution, demonstrates modifier flexibility. |

k' = retention factor; α = k'₂ / k'₁; Rs = resolution

3. Method Optimization:

-

Based on the screening, Hexane/Ethanol (80:20) provides the best performance.

-

Fine-tuning: Adjust the flow rate (e.g., to 0.8 mL/min) or temperature (e.g., to 30°C) to further optimize peak shape and analysis time. Lower temperatures often improve chiral resolution but increase analysis time.

-

Self-Validation: The method is validated by its ability to consistently provide baseline separation. The separation factor (α) is a direct measure of the CSP's selectivity for the enantiomers, while the resolution (Rs) confirms the method's overall effectiveness. A successful preparative separation resulting in two fractions with mirror-image CD spectra (see Section 4) provides ultimate validation.

Section 4: Chiroptical Confirmation of Enantiomeric Identity

After separating the enantiomers using preparative HPLC, it is essential to confirm their stereochemical identity. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for this purpose.[18] It measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule.[19] Enantiomers will produce CD spectra that are perfect mirror images of each other.[20][21]

Protocol 3: Analysis by Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

-

Collect the two separated enantiomeric fractions from the preparative HPLC run.

-

Evaporate the solvent to obtain the purified (R) and (S) amides.

-

Accurately prepare solutions of each enantiomer (and the racemate as a control) in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

2. Instrument Setup and Data Acquisition:

-

Use a calibrated CD spectrometer.

-

Scan a wavelength range appropriate for the molecule's chromophores (e.g., 200-350 nm).

-

Record the spectrum of the solvent blank first and subtract it from the sample spectra.

3. Data Interpretation:

-

Racemate: The racemic sample should produce a flat line (zero CD signal), as the equal and opposite signals from the two enantiomers cancel each other out. This serves as a crucial control.

-

Enantiomer 1: Will show a specific spectrum with positive and/or negative peaks (Cotton effects).

-

Enantiomer 2: Will show a spectrum that is a mirror image of Enantiomer 1. For example, if Enantiomer 1 has a positive peak at 225 nm, Enantiomer 2 will have a negative peak of equal magnitude at the same wavelength.[20]

-

Assignment: While CD spectroscopy confirms the enantiomeric relationship, assigning the absolute configuration (i.e., which peak corresponds to R and which to S) typically requires comparison to a standard of known configuration or high-level computational calculations (e.g., Time-Dependent Density Functional Theory).[5][21] However, for the purpose of validating the separation, observing the mirror-image relationship is the primary goal.

Conclusion

The stereochemical investigation of this compound enantiomers is a multi-faceted process that integrates organic synthesis, advanced analytical separation science, and spectroscopic characterization. By following a logical workflow—from the synthesis of a racemic standard to the systematic development of a chiral HPLC method and final confirmation with CD spectroscopy—researchers can reliably separate and identify these critical stereoisomers. The use of polysaccharide-based chiral stationary phases provides a high probability of success for achieving enantioseparation. This guide provides the foundational protocols and the causal reasoning necessary for drug discovery and development professionals to confidently tackle the challenges of chiral analysis, ensuring the stereochemical integrity of novel pharmaceutical compounds.

References

- Recent Chiral Stationary Phase Advancements in HPLC Analysis. (2023).

- Okuom, M. O., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.

- Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.

- Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

- Pflum, D. A., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development.

- Zhang, T., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis.

- Pflum, D. A., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC.

- Recent Progress of Chiral Stationary Phases for HPLC. (n.d.). World Scientific Publishing.

- Circular Dichroism for Determining Absolute Configur

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

- How to Determine Absolute Configuration Using Circular Dichroism. (n.d.). Biotapeck Biotechnology.

- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality.

- Cetirizine. (n.d.). In Wikipedia.

- Sabila, P. R., & Hudson, A. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

- A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. (2001). Organic Process Research & Development.

- Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.

- Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps.

- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.

- Advancing Chiral Separ

- Stereochemistry and biological activity of drugs. (n.d.).

- Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2013). The Journal of Organic Chemistry.

- Pflum, D. A., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC.

- Chemical structure of cetirizine. The asterix denote the chiral center. (n.d.).

- Cetirizine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry.

- Giebułtowicz, J., et al. (2018). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules.

Sources

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. cetirizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Using Circular Dichroism to Determine the Absolute Configuration of Molecules [en.biotech-pack.com]

- 20. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability profile of cetirizine amide in different solvents

An In-Depth Technical Guide to the Solubility and Stability Profile of Cetirizine Amide

Abstract

Cetirizine, a potent second-generation H1-receptor antagonist, is widely utilized for the management of allergic conditions. Chemical modification of its carboxylic acid moiety to an amide functional group presents a strategic approach to alter its physicochemical properties, potentially influencing its bioavailability, formulation possibilities, and patient compliance. This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound. We delve into the theoretical underpinnings of its behavior in various solvent systems and under diverse stress conditions. This document furnishes drug development professionals and researchers with detailed experimental protocols for solubility determination and forced degradation studies, supported by field-proven insights and authoritative references. The causality behind experimental choices is elucidated to ensure that the described methodologies are robust and self-validating.

Introduction: The Rationale for this compound

Cetirizine is the carboxylated metabolite of hydroxyzine and acts as a selective peripheral H1 receptor antagonist, which accounts for its non-sedating properties.[1] Its efficacy in treating allergic rhinitis and chronic urticaria is well-established. The molecule possesses a zwitterionic character due to the presence of a carboxylic acid and a basic piperazine ring, making its solubility highly pH-dependent.

The synthesis of this compound (2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetamide) represents a classic prodrug or analog development strategy.[2][3] The conversion of the carboxylic acid to a primary amide neutralizes the acidic center, which can profoundly impact several key pharmaceutical properties:

-

Solubility Modification: The amide is less polar and less ionizable than the parent carboxylic acid, which is expected to decrease aqueous solubility but may enhance solubility in organic solvents and lipids, potentially altering membrane permeability.

-

Taste Masking: The acidic taste of cetirizine can be a challenge in pediatric or oral liquid formulations. Amidation can mitigate this issue.

-

Formulation & Stability: The amide may exhibit different solid-state properties and chemical stability, offering new formulation avenues and potentially mitigating degradation pathways associated with the carboxyl group.

This guide serves as a foundational resource for scientists engaged in the preclinical and formulation development of this compound.

Comparative Physicochemical Properties

A fundamental understanding of the physicochemical differences between cetirizine and its amide derivative is crucial for predicting their behavior.

| Property | Cetirizine | This compound | Rationale for Change |

| Chemical Structure | Conversion of the terminal -COOH group to a -CONH₂ group. | ||

| Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₆ClN₃O₂ | Addition of one nitrogen and one hydrogen, removal of one oxygen. |

| Molecular Weight | 388.9 g/mol [4] | 387.9 g/mol [2] | Negligible difference in mass. |

| Acidity (pKa) | ~2.9 (carboxylic acid) | ~15.6 (amide N-H, predicted)[3] | The highly acidic carboxylic proton is replaced by the much less acidic amide proton. |

| Basicity (pKa) | ~7.9 (piperazine nitrogen) | Expected to be similar (~7-8) | The basic piperazine moiety remains unchanged. |

| Predicted LogP | ~1.7[4] | Higher than cetirizine | The neutral amide is less polar than the zwitterionic carboxylic acid, increasing lipophilicity. |

Solubility Profile of this compound

The transformation of the carboxyl group to an amide is the single most important factor governing the differential solubility profiles of these two compounds.

Theoretical Considerations & Causality

Cetirizine hydrochloride is freely soluble in water.[5][6][7] This high aqueous solubility is driven by the ionizable carboxylic acid and the protonated piperazine nitrogens, allowing for strong ion-dipole interactions with water. In contrast, this compound lacks the acidic proton, rendering it a much less polar, neutral molecule at physiological pH.

-

Aqueous Solubility: The amide's solubility in aqueous media is expected to be significantly lower than that of the parent drug. Its solubility will be governed by hydrogen bonding (via the amide N-H and C=O) and weaker dipole-dipole interactions rather than ionic interactions.

-

Organic Solubility: The reduced polarity and increased lipophilicity of the amide suggest enhanced solubility in non-polar organic solvents like dichloromethane and chloroform.[2] Its solubility in polar organic solvents like methanol and ethanol will depend on the balance between hydrogen bonding capacity and overall molecular polarity.[8]

-

pH-Dependent Solubility: While cetirizine's solubility dramatically increases in both acidic and basic solutions away from its isoelectric point, the amide's solubility is expected to be largely independent of pH in the range of 2-10, as it lacks a readily ionizable group in this range.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound. This method is authoritative because it ensures the solution has reached a true saturation point, providing a reliable and reproducible value.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (highly purified)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile)

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC system with a suitable column (e.g., C18) for quantification

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. Causality: Using a clear excess of solid is critical to ensure that the dissolution process reaches equilibrium, with undissolved solid remaining at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation during incubation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Causality: A sufficient equilibration time is necessary for the rate of dissolution to equal the rate of precipitation. Preliminary time-point experiments are often required to establish this duration for a new compound.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

-

Dilute the filtered sample accurately with the mobile phase of the analytical method to a concentration within the calibrated range of the HPLC assay.

-

-

Quantitative Analysis (HPLC):

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Analyze the diluted sample using the validated HPLC method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the equilibrium solubility (S) using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Diagram: Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Summary of Solubility Data

The following table summarizes known solubility data for cetirizine hydrochloride, which serves as a benchmark, and the available data for this compound.

| Solvent | Cetirizine Hydrochloride Solubility | This compound Solubility |

| Aqueous Media | ||

| Water | Freely Soluble[4][5][6][7] | Data not available; expected to be low. |

| PBS (pH 7.2) | ~10 mg/mL[1][5] | Data not available; expected to be low. |

| Organic Solvents | ||

| DMSO | ~12 mg/mL[1][5] | Soluble[8] |

| Methanol | Soluble / Freely Soluble[5][6] | Slightly Soluble[3] |

| Ethanol | Soluble / Slightly Soluble[5][6] | Data not available. |

| Acetonitrile | Soluble (increases with temp.)[9][10] | Data not available. |

| Dichloromethane | Practically Insoluble[5] | Soluble[2][8] |

| Chloroform | Data not available. | Soluble[2] |

| Acetone | Practically Insoluble[5] | Data not available. |

Note: Qualitative terms like "Freely Soluble" or "Practically Insoluble" are based on USP definitions.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for defining storage conditions, shelf-life, and compatible excipients. The stability profile of the parent drug provides a strong indication of the likely vulnerabilities of the amide derivative.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[11][12] They serve to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method.

Studies on cetirizine have shown it to be particularly susceptible to acidic hydrolysis and oxidation, while remaining relatively stable under basic, thermal, and photolytic stress.[11][12][13][14]

-

Acid Hydrolysis: In strong acidic conditions (e.g., 2 M HCl), cetirizine degrades.[13][15] The ether linkage is a likely point of cleavage.

-

Oxidative Degradation: Cetirizine is unstable in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[12][13][15] The tertiary amine of the piperazine ring is susceptible to oxidation, forming an N-oxide.[16]

-

Alkaline Hydrolysis: The drug is reported to be stable in basic conditions.[12][13] The amide bond in this compound, however, may be susceptible to base-catalyzed hydrolysis, a key difference from the parent drug.

Diagram: Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify the degradation products of this compound and assess its intrinsic stability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described. A control sample (drug in solvent without stressor) should be run in parallel.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Incubate at 80°C for 12 hours.[13] Neutralize with 1.0 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Incubate at 80°C for 12 hours.[13] Neutralize with 1.0 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[11]

-

Thermal Degradation: Store the solid drug powder in a hot air oven at 105°C for 24 hours.[11] Dissolve a known quantity in the solvent for analysis.

-

Photolytic Degradation: Expose the solid drug powder to UV light (e.g., 254 nm) for a specified duration as per ICH Q1B guidelines. Dissolve for analysis.

-

-